molecular formula C21H17N3O B6055515 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine

5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine

Cat. No. B6055515
M. Wt: 327.4 g/mol
InChI Key: PYNNYOQJFUANST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate the mechanism of action and physiological effects of benzodiazepines.

Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA by binding to a specific site on the receptor, thereby increasing the influx of chloride ions and hyperpolarizing the neuron. 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 blocks the effects of benzodiazepines by binding to the same site on the receptor, but with a higher affinity, thereby displacing benzodiazepines from the receptor.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, anticonvulsant, and amnesic effects of benzodiazepines. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in stress response.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 is a useful tool for investigating the mechanism of action and physiological effects of benzodiazepines. Its high affinity for the benzodiazepine site on the GABA-A receptor makes it a potent antagonist, and its selectivity for the benzodiazepine site allows for specific investigation of the effects of benzodiazepines. However, 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

There are several future directions for research involving 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788. One area of interest is the investigation of the role of the HPA axis in stress-related disorders, such as anxiety and depression. Another area of interest is the investigation of the effects of benzodiazepine withdrawal and the potential use of 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 as a treatment for benzodiazepine dependence. Additionally, further research is needed to investigate the potential therapeutic applications of 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 in other neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 involves the reaction of 4-methoxybenzyl chloride with N-phenyl-1,2,4-triazole-3-amine, followed by cyclization with phosgene. This method yields 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 as a white crystalline powder with a melting point of 154-156°C.

Scientific Research Applications

5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 has been used extensively in scientific research to investigate the mechanism of action and physiological effects of benzodiazepines. It has been shown to selectively bind to the benzodiazepine site on the GABA-A receptor, thereby blocking the effects of benzodiazepines.

properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-25-17-13-11-15(12-14-17)20-18-9-5-6-10-19(18)22-21(24-23-20)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNNYOQJFUANST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine

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